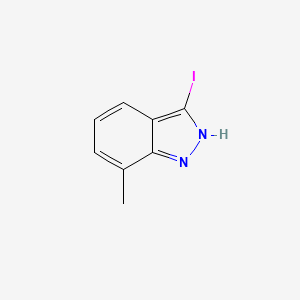

3-Iodo-7-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-7-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIOANIHMLVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478859 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847906-27-8 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for 3-Iodo-7-methyl-1H-indazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodo-7-methyl-1H-indazole

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This compound is a heterocyclic compound of interest in medicinal chemistry, and its characterization is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural validation of this molecule.

While a complete set of publicly available experimental spectra for this compound is limited, this guide will present the expected spectroscopic data based on the analysis of its structural features and by drawing comparisons with closely related and well-characterized indazole derivatives. The methodologies provided are based on established, field-proven protocols, ensuring a self-validating system for researchers to generate high-quality data.

Molecular Structure

The structural foundation for all spectroscopic interpretation is the molecule itself. Below is the chemical structure of this compound with the standard numbering convention for the indazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH (H1) | 12.0 - 13.5 | broad singlet | 1H | The chemical shift of the N-H proton is highly dependent on solvent and concentration. In a non-protic solvent like DMSO-d₆, it is readily observable. |

| Ar-H | 7.0 - 8.0 | doublet, triplet, doublet | 3H | The three aromatic protons on the benzene ring will show distinct signals. Their exact shifts and coupling patterns will depend on the electronic effects of the iodine and methyl substituents. |

| CH₃ | 2.4 - 2.6 | singlet | 3H | The methyl group protons will appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | 85 - 95 | The carbon atom bearing the iodine will be significantly shielded. |

| C7a | 140 - 145 | Quaternary carbon at the ring junction. |

| C4, C5, C6 | 110 - 130 | Aromatic carbons. |

| C7 | 120 - 125 | Aromatic carbon bearing the methyl group. |

| C3a | 140 - 145 | Quaternary carbon at the ring junction. |

| CH₃ | 15 - 20 | Methyl carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives to ensure the observation of the exchangeable NH proton.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

Data Acquisition:

-

Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.[1]

-

For ¹H NMR, acquire a standard one-dimensional spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.[1]

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[1]

-

Employ advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[1]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

-

Phase the spectrum and perform baseline correction to ensure accurate integration and peak picking.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| N-H | 3200 - 3400 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methyl) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-I | 500 - 600 | Stretching |

Experimental Protocol for IR Data Acquisition

Sample Preparation (Thin Film Method):

-

Place a small amount of the solid sample (a few milligrams) in a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[2]

-

Apply a drop of the resulting solution to a salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

Data Acquisition:

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[2]

-

The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For this compound (C₈H₇IN₂), the following is expected in the mass spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound is 258.06 g/mol .[3] A prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is expected at m/z 258 or 259, respectively.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak will be observed as with chlorine or bromine.[4]

-

Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for indazoles may involve the loss of small molecules or radicals.

Experimental Protocol for MS Data Acquisition

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[2]

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[2]

Data Acquisition:

-

For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) mass analyzer is commonly used to obtain accurate mass measurements, which allows for the determination of the elemental composition.[2]

-

Low-resolution mass spectrometry will provide information about the nominal mass of the parent ion and its fragmentation patterns.[2]

-

The mass-to-charge ratio (m/z) of the detected ions is reported.[2]

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometric analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. While direct experimental data may be sparse in the public domain, the predicted spectral data, coupled with the robust experimental protocols outlined in this guide, provide a solid framework for researchers to confidently verify the structure and purity of this compound. The key to successful characterization lies in the careful execution of these experiments and a thorough interpretation of the resulting data, grounded in the fundamental principles of spectroscopy.

References

A Comprehensive Technical Guide to the Purity and Stability of 3-Iodo-7-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-7-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents, particularly kinase inhibitors for oncological applications[1]. Its purity and stability are critical parameters that directly impact the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API). This guide provides a detailed examination of the purity profile, potential impurities, and stability characteristics of this compound. We will explore robust analytical methodologies for purity determination, outline a comprehensive stability testing program based on ICH guidelines, and discuss potential degradation pathways. This document serves as a vital resource for scientists engaged in the development and handling of this important synthetic intermediate.

Introduction: The Pivotal Role of this compound in Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, known for its versatile binding capabilities and wide range of biological activities[2]. The specific substitution pattern of this compound, featuring a methyl group at the 7-position and an iodine atom at the 3-position, offers a unique combination of steric and electronic properties. The iodine atom, in particular, serves as a crucial handle for synthetic diversification, enabling the construction of novel molecular architectures through cross-coupling reactions[3].

Given its role as a foundational fragment in multi-step syntheses, ensuring the high purity and stability of this compound is paramount. Undetected impurities can lead to the formation of undesirable side products, complicating downstream processing and potentially introducing toxic components into the final drug substance. Similarly, degradation of this intermediate can result in reduced yield and the generation of impurities that may compromise the safety and shelf-life of the API. This guide provides the scientific rationale and practical methodologies for controlling and characterizing the purity and stability of this key intermediate.

Purity Profile and Impurity Analysis

The purity of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, a common approach involves the iodination of 7-methyl-1H-indazole[4][5]. This process can give rise to several potential impurities.

Potential Impurities

Based on general principles of indazole chemistry, the following impurities should be considered:

-

Regioisomers: Direct iodination of 7-methyl-1H-indazole can potentially yield other iodinated isomers (e.g., 5-iodo or 6-iodo-7-methyl-1H-indazole)[6][7]. The separation of these isomers can be challenging due to their similar physicochemical properties.

-

Starting Material: Incomplete iodination will result in the presence of residual 7-methyl-1H-indazole.

-

Over-iodination Products: Under harsh reaction conditions, di-iodinated species may be formed[7].

-

Process-Related Impurities: Solvents, reagents, and byproducts from the synthesis of the 7-methyl-1H-indazole starting material could also be present.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the gold standard for quantifying the purity of small molecules and separating impurities[8]. A validated, stability-indicating HPLC method is crucial for both initial purity assessment and for tracking degradation during stability studies.

Table 1: Example RP-HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for nitrogen-containing heterocycles. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 20 min | A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Indazole systems typically have strong UV absorbance at this wavelength. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 5 µL | Small injection volume prevents column overload. |

¹H NMR is a powerful tool for structural elucidation and can also be used for quantitative purity assessment[9]. qNMR offers an orthogonal approach to HPLC, as it does not rely on the chromophoric properties of the analyte and can quantify impurities that may not be detected by UV-based methods[9].

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial.

-

Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

-

Data Processing: Carefully integrate signals corresponding to the analyte and the internal standard that are well-resolved and free from overlap.

-

Calculation: The purity of the analyte is calculated based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Stability of this compound

The stability of a drug substance is a critical quality attribute that must be thoroughly evaluated to ensure its quality, safety, and efficacy over its intended shelf life[10][11][12]. Stability testing for this compound should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines[13][14]. Iodo-substituted aromatic compounds can be sensitive to light and may degrade over time, making a comprehensive stability program essential[7].

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule[15][16][17]. These studies are also crucial for demonstrating the specificity of the stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Example Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Hydrolysis of the indazole ring (unlikely under these conditions but should be tested). |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Potential for ring opening or other base-catalyzed reactions. |

| Oxidation | 3% H₂O₂ at room temp for 24h | Oxidation of the indazole ring or methyl group. |

| Thermal | Solid state at 80 °C for 48h | Thermally induced decomposition. |

| Photostability | ICH Q1B conditions (exposure to UV and visible light) | De-iodination or other light-induced reactions.[13] |

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed at a sufficient concentration for detection and characterization[18].

Formal Stability Testing

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period[12][13]. The storage conditions and testing frequency should be in accordance with ICH Q1A(R2) guidelines[13].

Table 3: ICH Stability Storage Conditions

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][13] |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[12][13] |

A "significant change" is defined as a failure to meet the established specification[11]. If a significant change occurs during accelerated testing, intermediate storage conditions (e.g., 30 °C / 65% RH) should be investigated[11].

Visualization of Workflows

Purity Assessment Workflow

References

- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. snscourseware.org [snscourseware.org]

- 13. database.ich.org [database.ich.org]

- 14. ICH Official web site : ICH [ich.org]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. biomedres.us [biomedres.us]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Molecular weight and formula of 3-Iodo-7-methyl-1H-indazole

An In-Depth Technical Guide to 3-Iodo-7-methyl-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV effects.[2][3] Within this important class of compounds, halogenated indazoles serve as critical building blocks for the synthesis of more complex molecular architectures. This compound, in particular, is a versatile synthetic intermediate whose utility is centered on the reactivity of the iodine atom at the C3 position. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid compound whose structure features a bicyclic aromatic system composed of fused benzene and pyrazole rings. The methyl group at the C7 position and the iodine atom at the C3 position are key determinants of its chemical reactivity and physical properties. The iodine atom, in particular, renders the C3 position susceptible to a variety of cross-coupling reactions, a feature extensively exploited in synthetic chemistry.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IN₂ | [4][5] |

| Molecular Weight | 258.06 g/mol | [5][6] |

| CAS Number | 847906-27-8 | [4][5] |

| Appearance | Solid (form may vary) | [7] |

| Density | 1.933 g/cm³ | [4] |

| Boiling Point | 368.6°C at 760 mmHg | [4] |

| Flash Point | 176.7°C | [4] |

| pKa | 12.43 ± 0.40 (Predicted) | [4] |

| LogP | 2.476 | [4][5] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of the 7-methyl-1H-indazole precursor. The C3 position of the indazole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.[8][9] The following protocol is a representative method based on established chemical principles for indazole iodination.[10][11]

Expertise-Driven Causality:

The choice of a base, such as potassium hydroxide (KOH), is critical. The base deprotonates the nitrogen of the indazole ring, forming the indazolide anion. This anion is significantly more electron-rich than the neutral indazole, which dramatically accelerates the rate of electrophilic attack by iodine, ensuring high regioselectivity at the C3 position. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure the solubility of the reagents.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 7-methyl-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (KOH, 2.0 equivalents) and stir at room temperature for 30 minutes.

-

Iodination: Prepare a solution of iodine (I₂, 1.5 equivalents) in DMF. Add this solution dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). This step quenches any unreacted iodine and neutralizes the mixture, causing the product to precipitate.[10]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Versatile Synthetic Handle

The primary value of this compound in drug discovery lies in its role as a versatile intermediate. The carbon-iodine bond at the C3 position is a prime functional group for participating in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[10][11] These reactions are foundational in modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

By using this compound as a starting material, researchers can introduce a vast array of chemical moieties (e.g., aryl, heteroaryl, alkyl, or alkynyl groups) at the C3 position. This modular approach is instrumental in building libraries of diverse indazole derivatives for biological screening, enabling the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[1][12]

Caption: Role in drug discovery via Suzuki cross-coupling.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available safety data sheets, the compound presents several hazards.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][13]

-

Irritation: Causes skin irritation and serious eye irritation.[6][13]

-

Respiratory Effects: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.[13]

-

Store the container tightly closed in a dry, cool place under an inert atmosphere as recommended.[4]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility afforded by the C3-iodo group make it an invaluable building block. For researchers and scientists, understanding the properties and applications of this intermediate opens the door to the efficient construction of novel indazole-based molecules with the potential to become next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Iodo-1-methyl-1H-indazole | C8H7IN2 | CID 21107053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-iodo-1H-indazole-7-carboxylate | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 3-Iodo-7-methyl-1H-indazole in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-7-methyl-1H-indazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development.[1] Understanding its solubility is paramount for researchers and scientists in designing synthetic routes, formulating drug candidates, and conducting various biochemical assays. This document offers a predictive framework for its solubility in common organic solvents, grounded in its physicochemical properties, and provides a detailed experimental protocol for empirical determination.

Introduction to this compound and its Significance

This compound (CAS No. 847906-27-8) is a substituted indazole derivative.[2][3] The indazole scaffold is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[4][5] The presence of an iodine atom at the 3-position and a methyl group at the 7-position of the indazole ring imparts specific steric and electronic properties to the molecule, influencing its reactivity, binding affinity to biological targets, and, critically, its solubility.

A thorough understanding of the solubility of this compound is a cornerstone for its effective utilization in research and development. Solubility directly impacts reaction kinetics, purification strategies (such as crystallization), and the bioavailability of potential drug candidates. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively manage the solubility challenges associated with this compound.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6][7] The key physicochemical properties of this compound are summarized in the table below, providing a basis for predicting its solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₇IN₂ | [2][3] |

| Molecular Weight | 258.06 g/mol | [2] |

| LogP | 2.476 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [2] |

The LogP value of 2.476 indicates a moderate lipophilicity, suggesting that this compound will favor dissolution in organic solvents over water.[2] The presence of a hydrogen bond donor (the N-H of the indazole ring) and a hydrogen bond acceptor (the pyridine-like nitrogen) allows for interactions with polar protic and aprotic solvents.[3] However, the overall molecule has significant nonpolar character due to the benzene ring, the methyl group, and the large iodine atom.

Based on these properties, the following table provides a predicted solubility profile of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, capable of disrupting intermolecular interactions in the solute. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong polar aprotic solvent that can effectively solvate the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Less polar than DMSO and DMF, but still a good solvent for many organic compounds. |

| Dichloromethane (DCM) | Nonpolar | Moderate to High | Can interact with the nonpolar regions of the molecule. |

| Chloroform | Nonpolar | Moderate to High | Similar to DCM, effective at dissolving moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor. |

| Acetone | Polar Aprotic | Moderate | A polar aprotic solvent that should be able to dissolve the compound to a reasonable extent. |

| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent, though its solvation power for this specific molecule may be less than DMSO or DMF. |

| Methanol | Polar Protic | Moderate to Low | Can act as both a hydrogen bond donor and acceptor, but the nonpolar character of the solute may limit solubility. |

| Ethanol | Polar Protic | Moderate to Low | Similar to methanol, but slightly less polar. |

| Isopropanol | Polar Protic | Low | Increasing the alkyl chain length decreases polarity, likely reducing solubility. |

| Hexane | Nonpolar | Low | The polarity of the indazole ring and the potential for hydrogen bonding will likely lead to poor solubility in highly nonpolar solvents. |

| Toluene | Nonpolar | Low | While it can engage in π-stacking interactions, it is unlikely to overcome the solute-solute interactions of the polar indazole moiety. |

| Water | Polar Protic | Very Low | The high LogP value and significant nonpolar surface area predict poor aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

While predictions are a useful starting point, empirical determination of solubility is essential for accurate and reproducible research. The following protocol outlines a robust method for determining the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and by employing a reliable analytical technique for quantification.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to have undissolved solid remaining after equilibration.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing and to break up any aggregates.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. It is advisable to perform a time-point study (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

This step is crucial to ensure that the supernatant is free of any particulate matter that could interfere with the analysis.

-

-

Sample Analysis (HPLC):

-

Carefully withdraw an aliquot of the clear supernatant.

-

Perform a serial dilution of the supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Inject the diluted samples and the standards into the HPLC system.

-

Quantify the concentration of this compound in the supernatant by comparing the peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental work.[8][9]

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[7] For endothermic dissolution processes, increasing the temperature will favor solubility. It is crucial to control the temperature during solubility determination to ensure consistency.

-

pH (for aqueous solutions): Although predicted to be poorly soluble in water, the indazole moiety can be protonated or deprotonated. Therefore, the aqueous solubility will be pH-dependent. The compound is expected to be more soluble in acidic solutions due to the basicity of the nitrogen atoms.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with high purity.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to be aware of the crystalline form being used.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties, researchers can make informed predictions about its solubility behavior. Furthermore, the detailed experimental protocol offers a robust framework for the empirical determination of its solubility, which is critical for its successful application in drug discovery and development. The principles and methodologies outlined herein are intended to empower researchers to overcome solubility challenges and accelerate their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.ws [chem.ws]

- 7. byjus.com [byjus.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

The Strategic Activation of the C3 Position: A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Iodo-indazoles

Introduction: The Indazole Nucleus and the Privileged Role of the C3-Iodo Substituent

The indazole ring system, an isomeric counterpart to indole, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active compounds, including a number of approved kinase inhibitors for cancer therapy, underscores its significance as a versatile pharmacophore.[2][3] The strategic functionalization of the indazole core is paramount in drug discovery programs, enabling the meticulous exploration of structure-activity relationships (SAR). Among the various positions on the indazole ring, the C3 position is of particular interest for introducing molecular diversity.

This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond in 3-iodo-indazoles. The C-I bond serves as a highly effective synthetic handle for a wide array of transition-metal-catalyzed cross-coupling reactions. Its reactivity, being more facile than the corresponding C-Br or C-Cl bonds, allows for selective and sequential functionalization, making 3-iodo-indazoles pivotal intermediates in the synthesis of complex molecular architectures.[4] We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental insights, and present detailed protocols for key reactions that are foundational to the work of researchers, scientists, and drug development professionals.

Synthesis of the 3-Iodo-indazole Scaffold: A Foundational Step

The journey into the rich reactivity of 3-iodo-indazoles begins with their efficient synthesis. The direct iodination of the parent indazole ring is the most common and practical approach.

Protocol 1: Direct Iodination of 1H-Indazole

This protocol describes a standard procedure for the synthesis of 3-iodo-1H-indazole, a versatile starting material.[5][6]

Rationale: The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic substitution. The use of a base, such as potassium hydroxide (KOH), is crucial as it deprotonates the indazole N-H, increasing the nucleophilicity of the ring system and facilitating the attack on molecular iodine (I₂).[6] N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solubilizes the reagents.

Step-by-Step Methodology:

-

To a solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir at room temperature.

-

Slowly add a solution of iodine (1.5-2.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is poured into an aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess iodine.

-

The product is then extracted with an organic solvent, such as diethyl ether or ethyl acetate.[5]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 3-iodo-1H-indazole.

-

Purification by column chromatography on silica gel typically affords the pure product in excellent yields (often 87-100%).[1][7]

The Role of N-Protection in Modulating Reactivity

A critical consideration in the chemistry of 3-iodo-indazoles is the management of the N-H proton. The unprotected N-H can interfere with the catalytic cycle of many cross-coupling reactions, leading to side reactions or catalyst inhibition.[8] Therefore, N-protection is often a necessary strategic step.

Common protecting groups include tert-butoxycarbonyl (Boc) and tetrahydropyran (THP).[5][9] The choice of protecting group can influence reaction outcomes and should be selected based on its stability to the reaction conditions and the ease of its subsequent removal.[8] However, it is noteworthy that some reactions, such as certain Suzuki-type vinylations, can proceed efficiently with unprotected 3-iodo-indazoles, offering a more atom-economical approach.[1][7][8]

Palladium-Catalyzed Cross-Coupling Reactions: Unleashing the Synthetic Potential

The C-I bond in 3-iodo-indazoles is readily activated by palladium catalysts, enabling a diverse range of C-C, C-N, and C-O bond-forming reactions.

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. It involves the coupling of the 3-iodo-indazole with an organoboron reagent.[3][5]

Mechanistic Insight: The catalytic cycle generally involves three key steps: oxidative addition of the 3-iodo-indazole to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[5]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 3-Iodo-indazoles

| Component | Example | Role | Reference |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Active catalyst precursor | [5][8] |

| Ligand | dppf, PPh₃ | Stabilizes Pd, influences reactivity | [5][8] |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid | [5][11] |

| Solvent | Dioxane, DMF, DME | Solubilizes reagents | [1][5] |

| Temperature | 80-120 °C | Provides activation energy | [4] |

Sonogashira Coupling: Constructing C-C (sp²-sp) Bonds

The Sonogashira reaction is an exceptionally efficient method for coupling terminal alkynes with aryl halides, providing access to 3-alkynyl-indazoles. These products are valuable intermediates for further transformations.[12][13]

Causality in Experimental Choices: This reaction typically requires a dual catalyst system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[12][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial as it serves both as a base to deprotonate the terminal alkyne and as a solvent.[14] For Sonogashira couplings, N-protection of the indazole is generally recommended to prevent side reactions.[8][12][13]

Heck Reaction: Vinylation at the C3 Position

The Heck reaction provides a powerful route to 3-alkenyl-indazoles by coupling 3-iodo-indazole with an alkene in the presence of a palladium catalyst and a base.[15][16]

Self-Validating Protocol Insights: A successful Heck reaction hinges on the precise control of reaction parameters. The choice of base (e.g., Et₃N, K₂CO₃) is critical to neutralize the HI generated during the reaction. The ligand, often a phosphine such as tri-o-tolylphosphine, plays a key role in stabilizing the palladium catalyst and influencing the regioselectivity of the alkene insertion.[9] The presence of electron-withdrawing groups, such as a nitro group on the indazole ring, can enhance the reactivity of the C-I bond towards oxidative addition.[8][15]

Protocol 2: Heck Reaction with 3-Iodo-6-nitro-indazole Derivatives

This protocol provides a general procedure for the Heck coupling of a 3-iodo-indazole with an alkene.[9][15]

Step-by-Step Methodology:

-

In a reaction vessel, combine the N-protected 3-iodo-6-nitro-indazole (1.0 eq), the alkene (1.2-1.5 eq), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a suitable ligand (e.g., tri-o-tolylphosphine).

-

Add a suitable solvent (e.g., DMF) and a base (e.g., N,N-diisopropylethylamine).

-

Degas the mixture by bubbling argon through the solution for 15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine to remove the base and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3-alkenyl-6-nitro-indazole derivative.[15]

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the construction of C-N bonds.[17][18] It enables the coupling of 3-iodo-indazoles with a wide variety of primary and secondary amines, providing direct access to 3-aminoindazole derivatives, which are important pharmacophores.[19]

Expertise in Catalyst System Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands, such as Xantphos, BINAP, or RuPhos, are often required to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle. The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is also critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.

Applications in Drug Development: The Case of Niraparib

The synthetic utility of 3-iodo-indazoles is prominently highlighted in the synthesis of pharmaceuticals. A notable example is Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[20][21][22] Several synthetic routes to Niraparib and its key intermediates leverage the reactivity of the indazole scaffold, often involving cross-coupling reactions to construct the core structure.[20][23][24] While the final commercial syntheses may evolve to optimize efficiency, the foundational chemistry demonstrates the power of C-I bond activation on the indazole ring.

Conclusion: A Versatile and Indispensable Synthetic Tool

The carbon-iodine bond in 3-iodo-indazoles offers a reliable and versatile gateway for the functionalization of this privileged heterocyclic system. Through a diverse array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, medicinal chemists and synthetic researchers are empowered to construct complex molecular architectures with a high degree of control. A thorough understanding of the mechanistic principles, the critical role of N-protection, and the careful selection of catalysts, ligands, and reaction conditions are paramount to harnessing the full synthetic potential of these invaluable building blocks. The continued innovation in this field promises to further expand the synthetic toolbox for the development of novel therapeutics based on the indazole scaffold.

References

- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. soc.chim.it [soc.chim.it]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. research.rug.nl [research.rug.nl]

- 19. researchgate.net [researchgate.net]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

- 21. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 22. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 23. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

Role of 3-Iodo-7-methyl-1H-indazole as a synthetic intermediate

An In-Depth Technical Guide to the Role of 3-Iodo-7-methyl-1H-indazole as a Synthetic Intermediate

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] This guide focuses on a strategically vital derivative, This compound . The deliberate placement of a methyl group at the C-7 position and an iodine atom at the C-3 position creates a highly versatile and powerful intermediate. The 7-methyl group can provide beneficial steric interactions within target protein active sites, while the 3-iodo substituent serves as a robust and reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[1] This document provides a comprehensive overview of the synthesis of this key intermediate, delves into its reactivity in cornerstone synthetic transformations, and illustrates its practical application in the synthesis of complex pharmaceutical agents.

The Strategic Value of the this compound Scaffold

The utility of this intermediate is rooted in the synergistic combination of its structural features:

-

The Indazole Core: This bicyclic heterocycle is an exceptional bioisostere for purines and other aromatic systems. Its unique arrangement of hydrogen bond donors and acceptors allows it to form critical interactions with the hinge region of the ATP-binding pocket in many kinases, making it a foundational template for inhibitor design.[1]

-

The 7-Methyl Group: This substituent is not merely a passive placeholder. It can influence the molecule's overall conformation and engage in favorable steric or hydrophobic interactions within a protein's binding site, potentially enhancing potency and selectivity.[1]

-

The 3-Iodo Group: This is the lynchpin of the intermediate's synthetic versatility. The carbon-iodine bond is sufficiently reactive to readily participate in oxidative addition with palladium(0) catalysts, initiating a range of powerful cross-coupling reactions. This allows for the late-stage introduction of diverse aryl, heteroaryl, vinyl, and amino moieties, a strategy that is paramount for efficient library synthesis and structure-activity relationship (SAR) studies in drug discovery.[1][3]

The following workflow illustrates the central role of this compound as a gateway to a diverse array of functionalized indazole derivatives.

Caption: Synthetic utility of this compound.

Synthesis of the Core Intermediate

The preparation of this compound is typically achieved via a two-step process starting from commercially available materials. The critical step is the regioselective iodination at the C-3 position.

Preparation of 7-Methyl-1H-indazole

While various routes exist, a common laboratory-scale synthesis starts from 2,6-dimethylaniline.[4] The process involves diazotization followed by cyclization to form the indazole ring system.

Regioselective Iodination of 7-Methyl-1H-indazole

The C-3 position of the 1H-indazole ring is the most nucleophilic and is therefore susceptible to electrophilic substitution.[5] This inherent reactivity allows for a direct and efficient iodination.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from established methods for the C-3 iodination of indazole scaffolds.[2][3][6]

-

Reaction Setup: To a solution of 7-methyl-1H-indazole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) pellets (2.0 equiv.). Stir the mixture at room temperature until the base has fully dissolved.

-

Iodination: In a separate flask, dissolve iodine (I₂) (1.5 equiv.) in a minimal amount of DMF. Add this iodine solution dropwise to the indazole solution at room temperature over 30 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine. A precipitate should form.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Trustworthiness: The use of a strong base like KOH is crucial to deprotonate the indazole N-H, forming the indazolide anion. This significantly increases the electron density of the heterocyclic ring, activating it towards electrophilic attack by iodine. The C-3 position's high nucleophilicity directs the substitution, leading to the desired regioisomer as the major product. Quenching with a reducing agent like sodium thiosulfate is a critical safety and purity step to remove excess, corrosive iodine.

Key Cross-Coupling Transformations

The synthetic power of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl or vinyl-substituted frameworks.[7][8]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) species, (2) Transmetalation with the boronic acid/ester, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[7]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with various boronic acids.[7][9]

-

Inert Atmosphere: To a microwave vial or Schlenk flask equipped with a stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3-5 mol%).

-

Solvent & Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture again by bubbling argon or nitrogen through it for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 90-120 °C (conventional heating or microwave). Monitor progress by TLC or LC-MS.

-

Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Notes |

| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (µW) | Effective for vinylation with pinacol vinyl boronate.[8][9][10] |

| Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80 | A standard, reliable condition for many aryl boronic acids.[8][11] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | Often used for challenging or sterically hindered substrates. |

| Table 1: Representative conditions for Suzuki-Miyaura coupling. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are ubiquitous in pharmaceuticals.[12][13][14] This reaction couples the aryl iodide with a primary or secondary amine.

Expertise & Causality: The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand.[13] Ligands like Xantphos or RuPhos are essential because they promote the rate-limiting reductive elimination step, preventing side reactions like beta-hydride elimination and stabilizing the active palladium species.[12] The choice of a non-nucleophilic base, such as NaOtBu or Cs₂CO₃, is also vital to deprotonate the amine without competing in the reaction.

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol is a starting point for the amination of 4-Iodo-3-methyl-1H-indazole.[13]

-

Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., in a glovebox), combine this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

-

Addition of Reagents: Add the amine coupling partner (1.2 equiv.) and degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. After concentration, purify the residue by flash column chromatography to yield the 3-amino-7-methyl-1H-indazole derivative.

Case Study: A Key Intermediate for Niraparib Synthesis

The principles outlined above are directly applicable to the synthesis of high-value pharmaceutical targets. Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment, features a 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide core.[15][16] The synthesis of this complex molecule relies on a crucial late-stage C-N bond formation that couples the functionalized indazole core with the piperidine fragment, a transformation analogous to the Buchwald-Hartwig amination.[15][17]

While the actual industrial synthesis uses a 7-carboxamide derivative, the core strategy highlights the power of a halo-indazole intermediate. A representative fragment coupling is shown below.

Caption: Key fragment coupling step in Niraparib synthesis.[15]

This application underscores the industrial relevance of halo-indazoles. The ability to forge a key C-N bond late in the synthesis using a robust and scalable cross-coupling reaction is a testament to the strategic value of intermediates like this compound.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a purpose-built intermediate designed for synthetic efficiency and versatility. Its strategically placed functional groups enable researchers and process chemists to rapidly access a vast chemical space of substituted indazoles. Through powerful and reliable transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, this building block serves as a critical gateway for the development of novel kinase inhibitors and other complex, high-value therapeutic agents. Understanding its synthesis and reactivity is fundamental for any scientist working at the forefront of medicinal chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 7-METHYL (1H)INDAZOLE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. atlanchimpharma.com [atlanchimpharma.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 17. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-7-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Methyl-1H-indazole Core

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic nature and capacity for crucial hydrogen bonding interactions make it an ideal framework for designing targeted therapeutics.[1] Within this class, the 7-methyl-1H-indazole moiety has emerged as a particularly valuable core. The methyl group at the 7-position can significantly enhance pharmacological properties, often by occupying specific hydrophobic pockets in target proteins like kinases, thereby improving potency and selectivity.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[2][3] Its operational simplicity, mild reaction conditions, and high functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[3] This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to 3-iodo-7-methyl-1H-indazole, a key building block for accessing novel 3-aryl-7-methyl-1H-indazole derivatives with significant potential in drug discovery.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or pseudohalide.[3] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the C-I bond being the most reactive, followed by C-Br and C-Cl.[4]

-

Transmetalation: In this step, the organic group from the boronic acid (R²) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Design and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters. For a substrate like this compound, which contains an unprotected N-H group, particular attention must be paid to the choice of catalyst, base, and solvent to achieve high yields and minimize side reactions.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that enhance both the oxidative addition and reductive elimination steps.[5]

| Catalyst System | Ligand Type | Key Advantages |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common, versatile Pd(0) source. Effective for many standard couplings.[5][6] |

| PdCl₂(dppf) | Bis(diphenylphosphino)ferrocene | A robust and thermally stable pre-catalyst. Often provides good yields with heteroaromatic substrates.[3] |

| Pd(OAc)₂ + Buchwald Ligands | Biaryl phosphines (e.g., SPhos, XPhos) | Highly active for challenging couplings, including those with sterically hindered substrates and unprotected N-H groups.[7] |

For the coupling of this compound, PdCl₂(dppf) or Pd(PPh₃)₄ are excellent starting points due to their proven efficacy with iodoindazoles.[5][6]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is essential for the activation of the boronic acid to facilitate transmetalation.[4] For substrates with acidic protons, such as the N-H of the indazole, the choice of base is even more critical to avoid deprotonation that might interfere with the catalyst.

| Base | Strength | Common Applications |

| K₂CO₃ | Moderate | Widely used, often in aqueous/organic solvent mixtures. Effective for a broad range of substrates.[2][3] |

| Cs₂CO₃ | Strong | Often more effective for less reactive or sterically hindered substrates.[6] |

| K₃PO₄ | Strong | A strong, non-nucleophilic base that is particularly effective for coupling of nitrogen-containing heterocycles.[7] |

For unprotected indazoles, a moderately strong base like K₂CO₃ or a stronger, non-nucleophilic base like K₃PO₄ is generally preferred.[3][7]

Solvent Systems

The solvent must be capable of dissolving the reactants and facilitating the interaction between the organic and inorganic components of the reaction. A mixture of an organic solvent and water is often employed to aid in the dissolution of the base.

| Solvent System | Properties |

| 1,4-Dioxane / Water | A common and effective mixture for a wide range of Suzuki couplings.[3][7] |

| Dimethoxyethane (DME) / Water | Another frequently used solvent system with similar properties to dioxane/water. |

| Toluene / Water | Can be used for higher temperature reactions. |

| DMF | A polar aprotic solvent, sometimes used for substrates with poor solubility.[8] |

A 4:1 or 5:1 mixture of 1,4-dioxane and water is a reliable starting point for the coupling of this compound.[7]

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

-

Solvent: 1,4-Dioxane and Water (degassed, typically in a 4:1 v/v ratio)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Step-by-Step Procedure

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

-

Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-7-methyl-1H-indazole.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature | - Use a fresh batch of catalyst or screen alternative catalysts (e.g., with Buchwald ligands).- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature in increments (e.g., to 110 °C). Microwave heating can also be effective.[8] |

| Dehalogenation of Starting Material | - Presence of hydride sources- Catalyst/ligand choice | - Ensure solvents are of high purity.- A more sterically hindered ligand may suppress this side reaction. |

| Homocoupling of Boronic Acid | - Presence of oxygen- In situ reduction of Pd(II) source | - Ensure thorough degassing of the reaction mixture.- Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may reduce homocoupling. |

| N-Arylation Side Product | - Deprotonation of indazole N-H | - While less common in Suzuki couplings, consider using a less aggressive base or N-protection if this becomes a significant issue. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-7-methyl-1H-indazoles, providing a direct route to a class of compounds with significant therapeutic potential. The success of this transformation hinges on the judicious selection of the catalyst, base, and solvent system. By understanding the underlying mechanism and key experimental parameters, researchers can effectively troubleshoot and optimize these reactions to access a diverse array of novel chemical entities for drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Heck Cross-Coupling Reactions with 3-Iodo-Indazole Derivatives

Introduction: The Strategic Importance of C-3 Functionalized Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1] Functionalization of the indazole ring, particularly at the C-3 position, is a critical strategy for modulating pharmacological activity and exploring structure-activity relationships (SAR).[1][2] Among the various modern synthetic methodologies, the Palladium-catalyzed Heck cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds, enabling the introduction of diverse alkenyl substituents onto the 3-position of the indazole core.[1][3]

This guide provides an in-depth exploration of the Heck cross-coupling reaction applied to 3-iodo-indazole derivatives. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss critical parameters that ensure a successful and reproducible reaction. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel indazole-based compounds.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are:

-

Oxidative Addition: The cycle initiates with the oxidative addition of the 3-iodo-indazole to a coordinatively unsaturated Pd(0) complex, forming a square planar Pd(II) intermediate. The reactivity of the C-I bond, often enhanced by electron-withdrawing groups on the indazole ring, makes this step relatively facile.[4]

-

Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) center, followed by a syn-migratory insertion of the olefin into the Pd-C bond. This step determines the regioselectivity of the final product.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a palladium-hydride species. This step is typically syn-periplanar.

-

Reductive Elimination: The cycle is completed by the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst. The base present in the reaction mixture neutralizes the generated acid.

References

Application Notes & Protocols: Sonogashira Coupling for the Synthesis of 3-Alkynyl-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Alkynyl-Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Functionalization of the indazole ring is a key strategy for modulating pharmacological activity, and the introduction of an alkynyl group at the 3-position, in particular, has proven to be a highly effective approach for generating novel chemical entities. These 3-alkynyl-indazoles serve as versatile intermediates and have shown promise as potent kinase inhibitors, targeting critical signaling pathways such as the PI3K/AKT/mTOR pathway.[4]